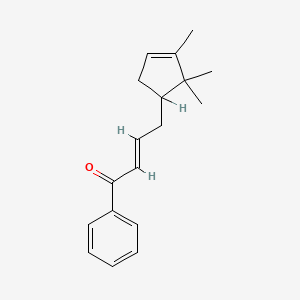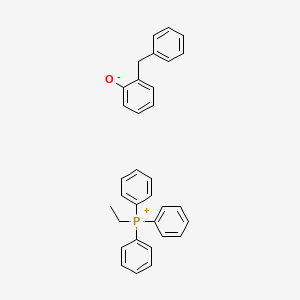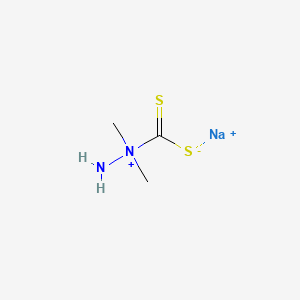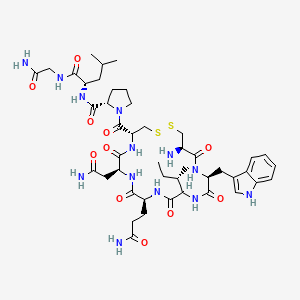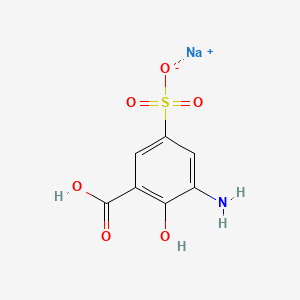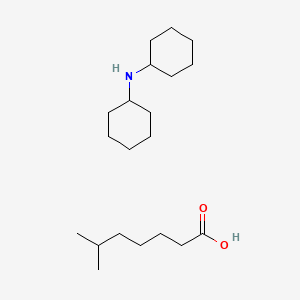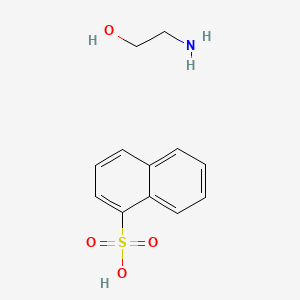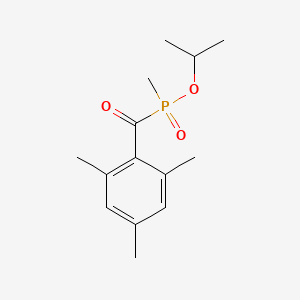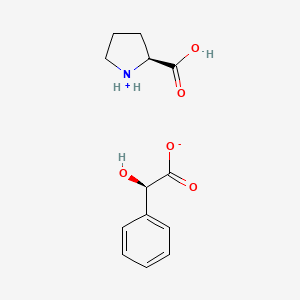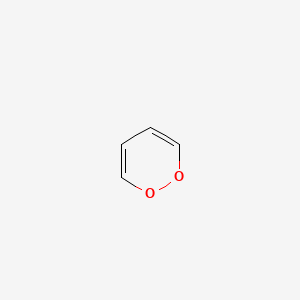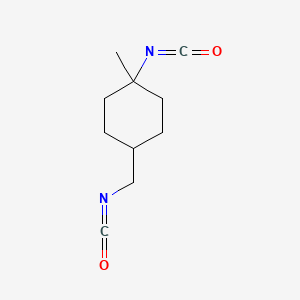
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of starting materials such as p-cresol with hydrogen and Raney nickel, followed by oxidation with sodium hypochlorite solution mediated by TEMPO, oximation with hydroxylamine hydrochloride, and subsequent reduction by zinc .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the isocyanate groups, leading to the formation of amines or other derivatives.
Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles, resulting in the formation of ureas, carbamates, and other compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, TEMPO.
Reduction: Hydrogen, Raney nickel, zinc.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions include amines, ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for various biochemical studies.
作用機序
The mechanism of action of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate groups react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate groups, which readily react with nucleophiles under appropriate conditions .
類似化合物との比較
- 1-Isocyanato-4-methylbenzene
- 1-Isocyanatomethyl-4-methoxybenzene
- 4,4’-Methylenebis(cyclohexyl isocyanate)
Comparison: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is unique due to its dual isocyanate groups attached to a cyclohexane ring, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1-Isocyanato-4-methylbenzene has a simpler structure with only one isocyanate group, while 4,4’-Methylenebis(cyclohexyl isocyanate) has a more complex structure with two isocyanate groups on different cyclohexane rings .
特性
CAS番号 |
93776-85-3 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3 |
InChIキー |
RLAUGOOVNMKKCB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)CN=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


